7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include Brønsted acids like acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for indoloquinoxalines often rely on scalable processes such as microwave irradiation and aqueous medium reactions. These methods ensure high yields and cost-effectiveness, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products .
Major Products Formed
The major products formed from these reactions include carbonyl derivatives, amines, and substituted indoloquinoxalines. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action for 7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activity . The compound’s interaction with DNA enhances the thermal stability of the DNA complex, which is crucial for its biological activities .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
B-220 and 9-OH-B-220: Compounds with poor topoisomerase II inhibitory activity but notable DNA intercalation properties.
Uniqueness
7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which enhances its stability and biological activity. Its unique structure allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
7-methyl-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H17N3/c1-3-11-21-17-12(2)7-6-8-13(17)16-18(21)20-15-10-5-4-9-14(15)19-16/h4-10H,3,11H2,1-2H3 |
InChI Key |
NSVUFXYMAGEMKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
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